molecular formula C10H21Cl2N3O B13477246 1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride

1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride

Cat. No.: B13477246
M. Wt: 270.20 g/mol
InChI Key: ITWBRCIELWQFAX-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride is a chemical compound with a molecular formula of C10H20Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a piperazine ring attached to a cyclopentane ring, with a carboxamide group and two hydrochloride ions.

Preparation Methods

The synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride typically involves the following steps:

    Cyclopentane Carboxylation: Cyclopentane is first carboxylated to form cyclopentane carboxylic acid.

    Amidation: The carboxylic acid is then converted to its corresponding amide by reacting with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carboxamide group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride can be compared with other similar compounds, such as:

    1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride: This compound has a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.

    1-(Piperazin-1-yl)cyclopropane-1-carboxamide dihydrochloride: The presence of a cyclopropane ring in this compound can lead to variations in reactivity and stability compared to the cyclopentane derivative.

Properties

Molecular Formula

C10H21Cl2N3O

Molecular Weight

270.20 g/mol

IUPAC Name

1-piperazin-1-ylcyclopentane-1-carboxamide;dihydrochloride

InChI

InChI=1S/C10H19N3O.2ClH/c11-9(14)10(3-1-2-4-10)13-7-5-12-6-8-13;;/h12H,1-8H2,(H2,11,14);2*1H

InChI Key

ITWBRCIELWQFAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N)N2CCNCC2.Cl.Cl

Origin of Product

United States

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